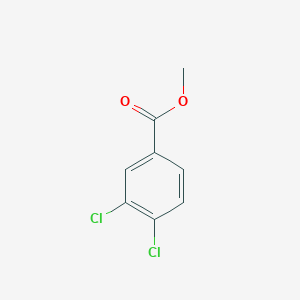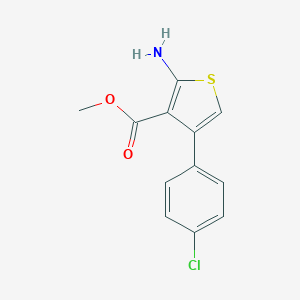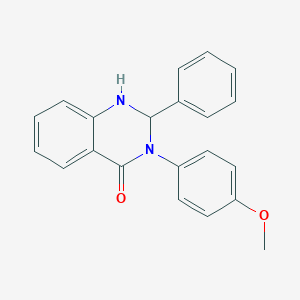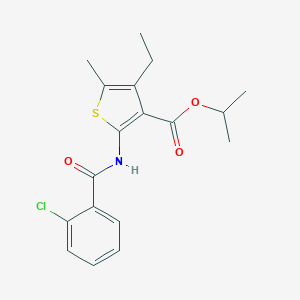![molecular formula C22H23N3O6S B186046 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 5704-34-7](/img/structure/B186046.png)
3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and structure, which make it a valuable tool for studying various biochemical and physiological processes. In
Mecanismo De Acción
The exact mechanism of action of 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play important roles in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research related to 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to further investigate its mechanism of action and the enzymes it inhibits. Another potential direction is to explore its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, it may be useful to investigate its potential as a fluorescent probe for imaging and detecting biomolecules in cells.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-nitrophenyl)-2-thiocyanatoacetanilide with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The resulting product is purified through column chromatography, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
The unique structure and properties of 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide make it a valuable tool for studying various biological processes. This compound has been used in research related to cancer, inflammation, and neurodegenerative diseases. It has also been used as a fluorescent probe for imaging and detecting biomolecules in cells.
Propiedades
Número CAS |
5704-34-7 |
|---|---|
Fórmula molecular |
C22H23N3O6S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H23N3O6S/c1-4-29-18-11-15(12-19(30-5-2)20(18)31-6-3)21(26)24-22-23-17(13-32-22)14-7-9-16(10-8-14)25(27)28/h7-13H,4-6H2,1-3H3,(H,23,24,26) |
Clave InChI |
WPDNDZFHKHNWSY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)


![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)


